molecular formula C25H31N5O4 B8442470 1-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-5-(4-(morpholinomethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

1-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-5-(4-(morpholinomethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B8442470
M. Wt: 465.5 g/mol
InChI Key: CKHCXYIYTCETLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-5-(4-(morpholinomethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

1-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-5-[4-(morpholin-4-ylmethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C25H31N5O4/c1-4-26-25(33)23-24(18-7-5-17(6-8-18)15-29-9-11-34-12-10-29)30(28-27-23)20-13-19(16(2)3)21(31)14-22(20)32/h5-8,13-14,16,31-32H,4,9-12,15H2,1-3H3,(H,26,33)

InChI Key

CKHCXYIYTCETLS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N(N=N1)C2=C(C=C(C(=C2)C(C)C)O)O)C3=CC=C(C=C3)CN4CCOCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(OH)2/C (0.01 mmol) was added to the intermediate obtained in Step F (0.1 mmol) dissolved in EtOH (5 ml) and the resulting mixture was subjected to hydrogenation under one atmosphere of hydrogen for 1 hour. The catalyst was filtered off through a Celite® pad and the ethanol was removed under reduced pressure. The reaction mixture was purified by column chromatography (DCM/MeOH:90/10) to obtain the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
intermediate
Quantity
0.1 mmol
Type
reactant
Reaction Step Three
Quantity
0.01 mmol
Type
catalyst
Reaction Step Three
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.